UVI 3003

描述

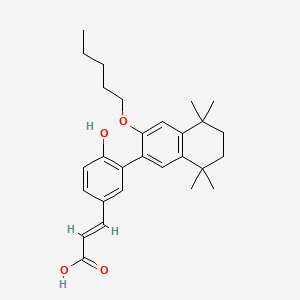

UVI 3003: 是一种高度选择性的类维生素 A X 受体 (RXR) 拮抗剂。 它以其对 RXR 的强结合亲和力而闻名,并被广泛用于科学研究中,以研究 RXR 在各种生物过程中的作用 。 该化合物的分子式为 C28H36O4,分子量为 436.58 g/mol .

准备方法

合成路线和反应条件: UVI 3003 是通过一系列化学反应合成的,这些反应涉及萘衍生物的形成。 . 反应条件通常涉及使用有机溶剂和催化剂来促进所需产物的形成。

工业生产方法: 虽然 this compound 的具体工业生产方法没有被广泛记录,但该化合物通常是在研究实验室中使用标准有机合成技术生产的。 该过程涉及多个纯化步骤,以实现高纯度水平,通常超过 99% .

化学反应分析

反应类型: UVI 3003 经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。

还原: this compound 可以被还原以形成还原衍生物,尽管这不太常见。

常用试剂和条件:

氧化: 可以使用高锰酸钾或三氧化铬等常见的氧化剂。

还原: 可以使用氢化铝锂或硼氢化钠等还原剂。

科学研究应用

化学: UVI 3003 用于研究 RXR 的结构动力学及其在各种化学过程中的作用。 它有助于了解 RXR 与其他分子的相互作用及其对化学反应的影响 .

生物学: 在生物学研究中,this compound 用于研究 RXR 在细胞过程中的作用,包括细胞增殖、分化和凋亡。 它还用于研究 RXR 拮抗作用对各种生物途径的影响 .

医学: 它用于探索治疗靶点,并开发针对癌症和代谢疾病等疾病的新疗法 .

工业: 在工业领域,this compound 用作化学稳定剂,以增强暴露在紫外线下的聚合物的耐久性。 它有助于防止用于各种户外应用的塑料的光降解 .

作用机制

UVI 3003 通过与类维生素 A X 受体 (RXR) 结合并抑制其活性来发挥作用。 RXR 是一种核受体,通过与其他核受体形成异二聚体来调节基因表达。 通过拮抗 RXR,this compound 打破了 RXR 的正常功能,导致基因表达和细胞过程发生改变 .

相似化合物的比较

类似化合物:

贝沙罗汀: 一种用于治疗皮肤 T 细胞淋巴瘤的 RXR 激动剂。

9-顺式视黄酸: 作为激动剂起作用的 RXR 的天然配体。

UVI 2112: 另一种与 UVI 3003 具有类似结合特性的 RXR 拮抗剂.

独特性: this compound 的独特性在于其对 RXR 的高选择性和强结合亲和力。 与其他 RXR 拮抗剂不同,this compound 提供了更大的抗氘交换保护,表明 RXR 蛋白的构象更加受限 。 这使得它成为研究 RXR 在各种生物过程中的结构动力学和功能作用的宝贵工具。

生物活性

UVI 3003 is a synthetic compound recognized primarily as a Retinoid X Receptor (RXR) antagonist . Its biological activity has been extensively studied, particularly in relation to its effects on amphibian development and the modulation of nuclear hormone receptor signaling pathways. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity, including its mechanisms of action, effects on gene expression, and implications for developmental biology.

This compound functions as an RXR antagonist, displaying high binding affinity for RXR without affecting the corepressor interaction capacity of the retinoic acid receptor (RAR) subunit within the RAR-RXR heterodimer context . This unique property allows it to modulate various signaling pathways, particularly those involving thyroid hormone receptors (TRs) and peroxisome proliferator-activated receptors (PPARs).

Activation of PPARγ

Research has demonstrated that this compound activates Xenopus PPARγ (xPPARγ) in vitro and in vivo, while it does not significantly activate human or mouse PPARγ . This activation is linked to teratogenic effects observed in Xenopus tropicalis embryos, suggesting that this compound can induce similar malformations as other RXR agonists like triphenyltin (TPT) due to its ability to activate xPPARγ.

Teratogenic Effects

The teratogenicity of this compound was examined through studies involving Xenopus tropicalis embryos. These studies revealed that exposure during critical developmental windows resulted in significant changes in gene expression and morphological abnormalities . The activation of xPPARγ was identified as a key mechanism leading to these teratogenic effects.

Case Study: Gene Expression Changes

In a study assessing the impact of this compound on gene expression during embryonic development, researchers utilized RNA sequencing to analyze differential gene expression in response to treatment with this compound compared to controls. The results indicated significant alterations in several transcription factors associated with developmental processes, including:

- Sox4

- Fosl2

- Mxd1

- Mafb

- Nfib

These findings highlight the potential for this compound to disrupt normal developmental signaling pathways through its action on RXR and PPARγ .

Comparative Studies

A comparative analysis was conducted to evaluate the effects of this compound against other RXR ligands. In experiments with transgenic Xenopus laevis tadpoles, this compound was shown to inhibit thyroid hormone (T3)-induced resorption phenotypes, contrasting with the potentiating effects seen with RXR agonists like bexarotene (Bex) and TBT . This underscores the antagonistic role of this compound in thyroid hormone signaling.

Table: Summary of Biological Activities

| Activity | This compound | Bexarotene (Bex) | Triphenyltin (TPT) |

|---|---|---|---|

| RXR Binding Affinity | High | Moderate | High |

| PPARγ Activation | Yes (xPPARγ only) | No | Yes |

| Teratogenicity | Yes | No | Yes |

| Thyroid Hormone Modulation | Inhibition | Potentiation | Potentiation |

常见问题

Basic Research Questions

Q. What experimental protocols are recommended for preparing and handling UVI 3003 in biochemical assays?

this compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro studies, with final concentrations adjusted to avoid solvent toxicity (e.g., ≤0.1% v/v). Protocols include verifying solubility via spectrophotometry and ensuring stability under experimental conditions (e.g., pH, temperature). Dose-response curves are essential to establish effective concentrations, as seen in studies using 10 μM this compound to antagonize RxRγ in oligodendrocyte models .

Q. How do researchers determine the optimal concentration of this compound for modulating nuclear receptor activity?

Dose optimization involves iterative testing across a range (e.g., 1–50 μM) using reporter assays (e.g., luciferase-based systems) or RT-PCR to measure downstream gene expression (e.g., MBP or RxRγ). Control experiments with co-administration of agonists/antagonists (e.g., glucocorticoids) are critical to validate specificity .

Q. What biochemical pathways are primarily associated with this compound's mechanism of action?

this compound is a retinoid X receptor (RxR) antagonist, influencing pathways such as myelin gene expression, lipid metabolism, and cellular differentiation. Literature reviews using databases like PubMed or signaling pathway resources (e.g., KEGG) can map its interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's efficacy across different cellular models?

Contradictory results (e.g., variable inhibition of MBP expression in oligodendrocytes vs. other cell types) require meta-analysis of experimental variables: cell lineage, receptor isoform expression, and co-treatment conditions. Statistical methods like two-tailed t-tests and ANOVA, as applied in glucocorticoid studies, help identify confounding factors .

Q. What advanced techniques validate this compound's target specificity in heterologous systems?

Techniques include:

- Co-immunoprecipitation (Co-IP) to confirm physical interactions between this compound and RxR.

- CRISPR/Cas9 knockout models to assess dependency on RxR for observed effects.

- Molecular docking simulations to predict binding affinities, leveraging structural data from X-ray crystallography (e.g., PDB IDs for RxR) .

Q. How does this compound's molecular structure influence its antagonistic activity compared to analogs like UVI 2112?

Structural differences (e.g., hydroxyl group positioning, side-chain length) alter steric hindrance and hydrophobic interactions with RxR’s ligand-binding domain. Comparative studies using nuclear magnetic resonance (NMR) or isothermal titration calorimetry (ITC) quantify these variations .

Q. What strategies mitigate off-target effects when using this compound in high-throughput screening (HTS)?

- Counter-screening against related receptors (e.g., PPAR, LXR) to rule out cross-reactivity.

- Pharmacological profiling using panels of receptor-selective agonists/antagonists.

- Dose-response validation in primary cells vs. immortalized lines to assess cell-type specificity .

Q. Methodological Guidance

Q. How should researchers design controls for studies involving this compound?

Include:

- Vehicle controls (DMSO at equivalent concentrations).

- Positive controls (known RxR agonists/antagonists, e.g., Bexarotene).

- Genetic controls (siRNA-mediated RxR knockdown) to confirm pathway dependency .

Q. What statistical approaches are suitable for analyzing this compound's dose-dependent effects?

Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC50/IC50 values. For multiplexed data (e.g., RNA-seq), apply false discovery rate (FDR) corrections and principal component analysis (PCA) to reduce dimensionality .

Q. How can literature reviews optimize hypothesis generation for this compound studies?

Systematically search databases (e.g., SciFinder, Reaxys) using keywords like "this compound AND RxR antagonist" or "retinoid signaling AND myelin." Tools like Connected Papers or Citavi help map citation networks and identify understudied applications .

属性

CAS 编号 |

847239-17-2 |

|---|---|

分子式 |

C28H36O4 |

分子量 |

436.6 g/mol |

IUPAC 名称 |

3-[4-hydroxy-3-(5,5,8,8-tetramethyl-3-pentoxy-6,7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C28H36O4/c1-6-7-8-15-32-25-18-23-22(27(2,3)13-14-28(23,4)5)17-21(25)20-16-19(9-11-24(20)29)10-12-26(30)31/h9-12,16-18,29H,6-8,13-15H2,1-5H3,(H,30,31) |

InChI 键 |

APJSHECCIRQQDV-UHFFFAOYSA-N |

SMILES |

CCCCCOC1=CC2=C(C=C1C3=C(C=CC(=C3)C=CC(=O)O)O)C(CCC2(C)C)(C)C |

手性 SMILES |

CCCCCOC1=CC2=C(C=C1C3=C(C=CC(=C3)/C=C/C(=O)O)O)C(CCC2(C)C)(C)C |

规范 SMILES |

CCCCCOC1=CC2=C(C=C1C3=C(C=CC(=C3)C=CC(=O)O)O)C(CCC2(C)C)(C)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

UVI3003, UVI 3003, UVI-3003 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。